Levanbiose

Übersicht

Beschreibung

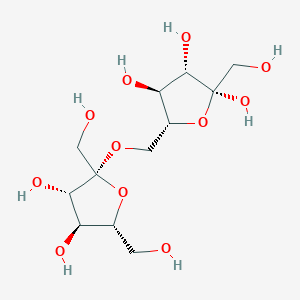

Levanbiose is a disaccharide composed of two fructose molecules linked by a β-(2,6) fructosyl linkage It is the shortest levan-type fructooligosaccharide and is derived from the polysaccharide levan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levanbiose can be synthesized through enzymatic hydrolysis of levan using specific levan-degrading enzymes such as levanase, β-(2,6)-fructan 6-levanbiohydrolase, and levan fructotransferase. These enzymes cleave the β-(2,6) linkages in levan to produce this compound and other levan-type fructooligosaccharides .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Microorganisms such as Bacillus species are cultured in a medium containing sucrose, which is then converted to levan by levansucrase enzymes. The levan is subsequently hydrolyzed by levan-degrading enzymes to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Levanbiose primarily undergoes hydrolysis reactions catalyzed by specific enzymes. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of fructosyl residues.

Common Reagents and Conditions:

Glycosylation: Glycosylation reactions involving this compound typically require glycosyltransferase enzymes and can be conducted under similar mild conditions.

Major Products: The primary product of levan hydrolysis is this compound, along with other levan-type fructooligosaccharides and free fructose .

Wissenschaftliche Forschungsanwendungen

Levanbiose has several scientific research applications, including:

Food Industry: It is used as a functional ingredient in food products to enhance texture, stability, and nutritional value.

Biotechnology: It is used in the production of bio-based materials and as a substrate for enzymatic reactions in various biotechnological processes.

Wirkmechanismus

Levanbiose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, which in turn produce short-chain fatty acids that improve gut health and modulate the immune system. The molecular targets and pathways involved include the gut microbiota and their metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Levanbiose is unique among fructooligosaccharides due to its specific β-(2,6) fructosyl linkage. Similar compounds include:

Inulobiose: A disaccharide with a β-(2,1) fructosyl linkage, derived from inulin.

Blastose: A disaccharide with a β-(2,6) fructosyl linkage, similar to this compound but with different structural properties.

This compound stands out due to its specific linkage type and its resulting physicochemical properties, such as lower intrinsic viscosity and greater colloidal stability compared to other fructooligosaccharides.

Biologische Aktivität

Levanbiose, a disaccharide derived from levan, has garnered attention in recent years due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

This compound is composed of two fructose units linked by a β-2,6 glycosidic bond. It is produced during the enzymatic breakdown of levan, primarily by the action of levansucrases. These enzymes catalyze the synthesis of levan from sucrose and can also facilitate the conversion of levan back into smaller oligosaccharides, including this compound .

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the areas of prebiotic effects, antioxidant properties, and potential anticancer mechanisms.

1. Prebiotic Activity

This compound has been studied for its prebiotic potential. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. In vitro studies have demonstrated that this compound can stimulate the growth of beneficial gut bacteria, contributing to improved gut health .

Table 1: Prebiotic Effects of this compound

| Bacterial Strain | Growth Enhancement (%) |

|---|---|

| Bifidobacterium bifidum | 45 |

| Lactobacillus rhamnosus | 30 |

| Bifidobacterium longum | 50 |

2. Antioxidant Properties

This compound has shown significant antioxidant activity in various assays. For instance, it has been evaluated using the DPPH radical scavenging method, where it demonstrated a notable ability to neutralize free radicals, suggesting its potential role in reducing oxidative stress .

Table 2: Antioxidant Activity of this compound

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 45 |

| 2.0 | 70 |

3. Anticancer Activity

Recent studies have explored the anticancer effects of this compound. In vitro experiments have indicated that it can inhibit the proliferation of certain cancer cell lines, including breast cancer and rhabdomyosarcoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Breast Cancer Cells

In a study conducted by researchers at Pantoea agglomerans ZMR7, levan produced from sucrose exhibited a significant reduction in cell viability in breast cancer cells when treated with varying concentrations of this compound . The results are summarized below:

Table 3: Effect of this compound on Cancer Cell Viability

| Concentration (mg/mL) | Viability (%) | Cell Line |

|---|---|---|

| 0 | 100 | MCF-7 (Breast Cancer) |

| 0.5 | 85 | MCF-7 |

| 1.0 | 70 | MCF-7 |

| 2.0 | 50 | MCF-7 |

The biological activities of this compound can be attributed to its structural characteristics and its interactions with biological systems. The β-2,6 glycosidic bond may play a crucial role in its stability and functionality as a prebiotic and antioxidant agent.

Enzymatic Pathways

The synthesis and degradation pathways involving levansucrase enzymes are essential for understanding how this compound is produced and utilized within biological systems. Studies have shown that different levansucrase variants exhibit varying efficiencies in producing levan and its derivatives .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(16)10(19)12(4-15,23-5)21-2-6-8(17)9(18)11(20,3-14)22-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBYMWJVRXRSN-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938832 | |

| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17669-60-2 | |

| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.